4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
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Overview
Description
4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the dichlorophenyl group and the morpholine ring contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors of various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to a decrease in the activity of these proteins . This inhibition can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to inflammation, cell proliferation, and other processes regulated by these targets .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory, anti-proliferative, or other effects depending on the specific target it inhibits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the formation of the triazolopyrimidine core followed by the introduction of the dichlorophenyl and morpholine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazonyl bromides with active methylene compounds can yield pyrazolo derivatives, which can then be further reacted with formamide, formic acid, and triethyl orthoformate to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield. The specific conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazolopyrimidine core or the dichlorophenyl group.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce new functional groups onto the dichlorophenyl ring.
Scientific Research Applications
4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, known for its biological activities.
Uniqueness
4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to the presence of the dichlorophenyl group and the morpholine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-10-1-2-11(12(17)9-10)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYUNTXRDGRNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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